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Compound of Interest

Compound Name: Methyl 4-oxohexanoate

Cat. No.: B1581184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-oxohexanoate is a keto ester of significant interest in organic synthesis, serving as a

versatile building block for various pharmaceuticals and fine chemicals. A thorough

understanding of its spectral characteristics is paramount for its identification, purification, and

elucidation of its role in complex chemical reactions. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for methyl 4-oxohexanoate, complete with detailed experimental

protocols and data interpretation.

Molecular Structure and Properties
Property Value

IUPAC Name methyl 4-oxohexanoate

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol

CAS Number 2955-62-6

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectral Data

Predicted ¹H NMR data in CDCl₃ (400 MHz):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 s 3H -OCH₃

2.74 t, J = 6.4 Hz 2H -CH₂-C(=O)-

2.58 t, J = 6.4 Hz 2H -C(=O)-CH₂-

2.44 q, J = 7.3 Hz 2H -CH₂-CH₃

1.06 t, J = 7.3 Hz 3H -CH₂-CH₃

¹³C NMR Spectral Data

The following table summarizes the available ¹³C NMR spectral data.[1]

Chemical Shift (δ) ppm Assignment

209.5 C=O (ketone)

173.2 C=O (ester)

51.7 -OCH₃

36.8 -CH₂-C(=O)-

35.8 -C(=O)-CH₂-

27.9 -CH₂-CH₃

7.8 -CH₂-CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vapor

phase IR spectrum of methyl 4-oxohexanoate is available.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~2970 Medium C-H stretch (alkane)

~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Gas chromatography-mass spectrometry (GC-MS) data is available for methyl
4-oxohexanoate.[1]

m/z Relative Intensity Assignment

115 High [M - OCH₃]⁺

87 Medium [M - C₃H₅O]⁺

57 High [C₄H₉]⁺ or [C₃H₅O]⁺

55 Medium [C₄H₇]⁺

29 Medium [C₂H₅]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and data comparison.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of methyl 4-oxohexanoate in about 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Acquire the spectrum using a standard pulse program.

Set the spectral width to cover the range of -1 to 10 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to cover the range of 0 to 220 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

IR Spectroscopy
Sample Preparation (Vapor Phase):

Inject a small amount of liquid methyl 4-oxohexanoate into a heated gas cell.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the liquid sample can be

placed directly on the ATR crystal.

Instrumentation and Data Acquisition:
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Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty gas cell or the clean ATR crystal.

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of methyl 4-oxohexanoate in a volatile organic solvent such as

dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection

port.

Temperature Program: Use a temperature gradient to separate the components of the

sample. A typical program might start at 50°C and ramp up to 250°C.

Mass Spectrometer (MS):

Ionization: Use electron ionization (EI) at 70 eV.

Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30 to 200 amu.

Data Interpretation and Visualization
The following diagrams illustrate the key aspects of the spectral data and experimental

workflow.
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NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H NMR

Chemical Shifts (δ)

Multiplicity

Integration

3.67 (s, 3H)

2.74 (t, 2H)

2.58 (t, 2H)

2.44 (q, 2H)

1.06 (t, 3H)

¹³C NMR Chemical Shifts (δ)

209.5

173.2

51.7

36.8

35.8

27.9

7.8

IR Absorptions (cm⁻¹)

~1740 (C=O, ester)

~1715 (C=O, ketone)

~2970 (C-H, alkane)

~1170 (C-O, ester)

Key Mass Fragments (m/z)

115

87

57

55

29

Methyl 4-oxohexanoate

Provides proton environment

Provides carbon backbone

Identifies functional groups

Determines mass and fragmentation

Click to download full resolution via product page

Figure 1. Relationship between the molecular structure and its spectral data.
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NMR Analysis Workflow IR Analysis Workflow GC-MS Analysis Workflow

Sample Preparation
(Dissolve in CDCl₃ with TMS)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(Fourier Transform, Phasing)

Spectral Analysis
(Assign Peaks)

Sample Preparation
(Vapor Phase or ATR)

Data Acquisition
(FTIR Spectrometer)

Background Correction

Spectral Analysis
(Identify Functional Groups)

Sample Preparation
(Dilute in Volatile Solvent)

Data Acquisition
(GC Separation, MS Detection)

Chromatogram & Spectrum Generation

Spectral Analysis
(Identify Fragments)

Click to download full resolution via product page

Figure 2. General experimental workflows for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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